molecular formula C13H22N2O3 B057790 Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 172875-53-5

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B057790
CAS No.: 172875-53-5
M. Wt: 254.33 g/mol
InChI Key: UDEWGNFXYCGRJV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It’s suggested that the compound may interact with its targets, possibly erk1/2, to inhibit the map kinase pathway . This could lead to changes in cell signaling, potentially contributing to its antineoplastic activity.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . This pathway plays a crucial role in regulating cell growth and differentiation. Inhibition of this pathway could lead to the suppression of cancer cell proliferation.

Result of Action

Given its potential antineoplastic activity, it may lead to the suppression of cancer cell growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:

    Histidine: An essential amino acid with an imidazole side chain.

    Clotrimazole: An antifungal medication with an imidazole ring.

    Metronidazole: An antibiotic and antiprotozoal medication.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWGNFXYCGRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444797
Record name Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172875-53-5
Record name Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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